molecular formula C21H24ClN7O B2515267 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone CAS No. 920369-12-6

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone

Cat. No. B2515267
CAS RN: 920369-12-6
M. Wt: 425.92
InChI Key: HNKHHEQJAZRGDY-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These scaffolds are often found in small molecules designed for biological activity, such as CDK2 inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The process typically involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These scaffolds are often found in small molecules designed for biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve heating under reflux with MeONa in BuOH . The 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound, which contains a 1,2,3-triazole ring, has significant applications in medicinal chemistry . Triazoles are important in pharmaceutical chemistry , and they have been used in the development of a variety of drugs with diverse therapeutic effects .

Green Chemistry

The compound can be synthesized using green chemistry methods, which aim to reduce waste and energy input . This includes nonconventional sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .

Biological Applications

1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They have been used to develop compounds with a wide range of biological activities .

Antifungal and Anti-HIV Applications

1,2,4-Triazine derivatives, which are structurally similar to the compound , have been found to exhibit antifungal and anti-HIV activities .

Anticancer Applications

The compound could potentially be used in the development of anticancer drugs . Similar structures have been synthesized and tested for their antitumoral properties .

Anti-inflammatory and Analgesic Applications

1,2,4-Triazine derivatives have been reported to possess anti-inflammatory and analgesic activities .

Antihypertensive and Cardiotonic Applications

These derivatives have also been found to have antihypertensive and cardiotonic effects .

Antimicrobial and Antiparasitic Applications

Finally, 1,2,4-Triazine derivatives have been reported to possess antimicrobial and antiparasitic activities .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclopentylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKHHEQJAZRGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclopentylethanone

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